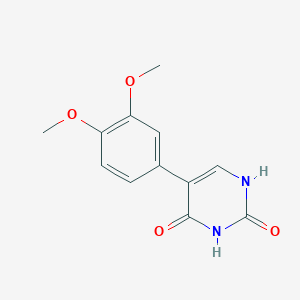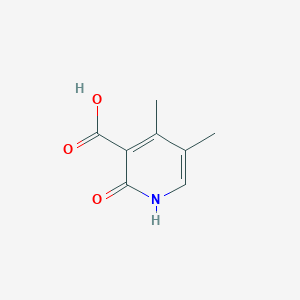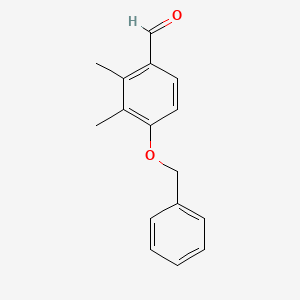
5-Chloro-4-methoxy-2-methyl-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methoxy-2-methyl-phenylisocyanate, also known as CMMPI, is a chemical compound belonging to the family of isocyanates. It is a colorless liquid with a pungent odor and a melting point of -42.9°C. CMMPI is used in a variety of applications, including the synthesis of pharmaceuticals, the production of polyurethanes, and as a catalyst in organic synthesis. It is also used as a reagent in research laboratories to study the biochemical and physiological effects of compounds.
Scientific Research Applications
5-Chloro-4-methoxy-2-methyl-phenylisocyanate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been used to study the effects of compounds on cell signaling pathways, as well as to study the effects of compounds on the regulation of gene expression. Additionally, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate has been used to study the effects of compounds on the metabolism of lipids and carbohydrates.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate is not well understood. However, it is known that the compound is able to bind to the active site of acetylcholinesterase and inhibit its activity. Additionally, it is thought that 5-Chloro-4-methoxy-2-methyl-phenylisocyanate may interact with other cellular proteins and enzymes, such as those involved in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate have been studied in a variety of organisms, including humans. In humans, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate has been shown to cause a decrease in acetylcholine levels in the brain, resulting in an increase in anxiety and depression-like behaviors. Additionally, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate has been shown to cause changes in the expression of genes involved in the regulation of the immune system and inflammation.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and easy to store. Additionally, it is non-toxic and can be used in a variety of experimental systems. However, there are some limitations to its use. 5-Chloro-4-methoxy-2-methyl-phenylisocyanate is a volatile compound, and its pungent odor can be irritating to laboratory personnel. Additionally, it is not soluble in water, and therefore must be used in an organic solvent.
Future Directions
The use of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate in research laboratories is likely to continue to increase in the future. Possible future directions include the use of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate as a tool to study the effects of compounds on the regulation of gene expression and cellular signaling pathways. Additionally, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate could be used to study the effects of compounds on the metabolism of lipids and carbohydrates. Furthermore, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate could be used to study the effects of compounds on the development and progression of diseases, such as cancer and Alzheimer’s disease. Finally, 5-Chloro-4-methoxy-2-methyl-phenylisocyanate could be used to study the effects of compounds on the regulation of the immune system.
Synthesis Methods
5-Chloro-4-methoxy-2-methyl-phenylisocyanate is synthesized through a process called Friedel-Crafts alkylation. This process involves the reaction of a chloroarene, such as 4-chlorotoluene, with an alkene, such as ethylene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a chlorinated aromatic compound, such as 4-chloro-2-methyl-phenylisocyanate, which is then reacted with a base, such as sodium methoxide, to produce 5-Chloro-4-methoxy-2-methyl-phenylisocyanate.
properties
IUPAC Name |
1-chloro-5-isocyanato-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-3-9(13-2)7(10)4-8(6)11-5-12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSFGYCEMYIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxy-2-methyl-phenylisocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)





![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)





